2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21-8-10-22(11-9-21)18(24)23-7-6-14(13-23)25-17-12-19-15-4-2-3-5-16(15)20-17/h2-5,12,14H,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZOGWGISYWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a pyrrolidine and piperazine moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate the activity of these targets, leading to various pharmacological effects.
Target Interactions
- PARP1 Inhibition : Similar derivatives have shown the capacity to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. For instance, compounds structurally related to this compound demonstrated significant inhibition of PARP1 with IC50 values ranging from 18 μM to lower concentrations depending on the specific substitutions on the piperazine moiety .
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to this compound. The following table summarizes findings from various assays:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5e | Breast Cancer | 18 | PARP1 Inhibition |
| 5a | Various Cancer Types | 0.5 - 85.8 | PARP1 Inhibition at varying concentrations |
| Quinoxaline Derivative | Glioblastoma | <10 | Induction of apoptosis |
These results indicate that modifications to the piperazine and pyrrolidine components can significantly enhance the anticancer properties of quinoxaline derivatives.
Neuroprotective Effects
In addition to anticancer properties, compounds with similar structures have been studied for their neuroprotective effects. For instance, they have been shown to interact with muscarinic receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .
Case Study 1: Breast Cancer
A study published in PMC demonstrated that a derivative of this compound exhibited moderate efficacy against human breast cancer cells. The compound's ability to inhibit PARP1 was linked to its potential as a therapeutic agent in oncological settings .
Case Study 2: Neurological Disorders
Research focusing on piperazine derivatives indicated that they could inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's disease. This suggests that similar compounds may offer therapeutic benefits in managing cognitive deficits related to neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline and analogous compounds:
Key Observations:
Structural Variations: The 4-methylpiperazine-1-carbonyl group in the target compound distinguishes it from analogs with benzoyl (e.g., ), allylpiperazinyl (), or pyrrolidinone () substituents. This moiety may improve solubility and pharmacokinetic profiles due to the polar piperazine ring.
Synthetic Routes: The target compound likely shares synthetic strategies with piperazinyl-pyrroloquinoxalines, such as Buchwald-Hartwig amination for piperazine coupling (). Simpler derivatives (e.g., ) employ greener methods, whereas halogenated intermediates (e.g., 3-iodo-pyrroloquinoxaline in ) require transition-metal catalysts.
Biological Activity: Piperazinyl derivatives () show antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes. Pyrrolidinone-containing analogs () display broad-spectrum antimicrobial effects, suggesting that ring saturation and carbonyl groups influence target specificity.
Q & A
Q. What are the recommended synthetic pathways for 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution and coupling. For example:
- Step 1 : React 2-chloroquinoxaline with 3-hydroxypyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidinyl-oxy intermediate .
- Step 2 : Couple the intermediate with 4-methylpiperazine-1-carbonyl chloride using a palladium catalyst (e.g., Pd₂(dba)₃) and ligands like BINAP in anhydrous toluene .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (ethyl acetate/methanol gradients) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., quinoxaline C-H protons at δ 8.0–9.0 ppm) .
- HRMS : Confirm molecular weight (calculated for C₁₉H₂₄N₆O₃: 408.19 g/mol) .
- HPLC : Assess purity (>98% for pharmacological assays) using C18 columns and UV detection at 254 nm .
Q. How can researchers screen the compound for initial biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays (IC₅₀ values <10 µM suggest potency) .
- Antiviral screening : Evaluate HIV reverse transcriptase inhibition via enzymatic assays (e.g., IC₅₀ comparison with efavirenz) .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
- Case study : If anti-HIV activity (e.g., IC₅₀ = 2 µM ) conflicts with cytotoxicity (CC₅₀ = 50 µM), conduct dose-response assays in primary vs. cancerous cells.
- Mechanistic studies : Use SPR or ITC to assess binding affinity to targets like RT or topoisomerase II .
- Structural analogs : Compare with derivatives (e.g., 3-fluoro substitutions) to identify SAR trends .
Q. What computational methods are effective for target identification and binding mode prediction?
- Molecular docking : Use AutoDock Vina to model interactions with HIV RT (PDB: 1RT2). Focus on π-π stacking with Tyr181 and hydrogen bonds with Lys101 .
- 3D-QSAR : Build models with CoMFA/CoMSIA to predict activity cliffs and guide lead optimization .
- MD simulations : Analyze stability of ligand-protein complexes (≥50 ns runs) to validate docking poses .
Q. How can solubility limitations be addressed for in vivo studies?
- Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters at the pyrrolidine oxygen for improved bioavailability .
- Analytical validation : Measure solubility via shake-flask method (logP ≈ 2.5 suggests moderate lipophilicity) .
Q. What strategies mitigate synthetic challenges like low yields in coupling steps?
- Catalyst screening : Test Pd(OAc)₂/XPhos systems for improved cross-coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 15 h to 2 h at 100°C) .
- Protecting groups : Temporarily block reactive sites (e.g., Boc on piperazine) to prevent side reactions .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for moisture-sensitive steps (e.g., piperazine coupling) .
- Data validation : Cross-reference NMR shifts with predicted spectra (ChemDraw) to confirm regiochemistry .
- Ethical compliance : Follow institutional guidelines for biological waste disposal post-assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
